Cas no 2227663-15-0 ((1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol)

(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol
- 2227663-15-0
- EN300-1909584
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- Inchi: 1S/C9H11BrClNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1
- InChI Key: PVDIYZKJFNOKIC-SECBINFHSA-N
- SMILES: BrC1=CC=C(C(=C1)[C@@H](CCN)O)Cl
Computed Properties
- Exact Mass: 262.97125g/mol
- Monoisotopic Mass: 262.97125g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
- XLogP3: 1.8
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909584-10.0g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1909584-0.25g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1909584-2.5g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1909584-5.0g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1909584-5g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1909584-0.1g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1909584-0.05g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1909584-1.0g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1909584-0.5g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1909584-10g |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol |
2227663-15-0 | 10g |
$6635.0 | 2023-09-18 |
(1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol Related Literature
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on (1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol
Compound CAS No 2227663-15-0: (1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol
The compound with CAS No 2227663-15-0, commonly referred to as (1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and development.
Structural Features and Synthesis: The molecule features a chiral center at the propanol group, with the (1R) configuration denoting the specific spatial arrangement of substituents. The phenyl ring is substituted with bromine at the 5-position and chlorine at the 2-position, introducing electronic effects that influence the compound's reactivity and bioavailability. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and reductions, with careful control over stereochemistry to achieve the desired (1R) configuration.
Physical and Chemical Properties: Recent studies have elucidated the physical properties of (1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol, including its melting point, boiling point, and solubility in various solvents. The presence of polar functional groups such as amino and hydroxyl groups enhances its solubility in aqueous media, making it suitable for biological assays. Additionally, the compound exhibits moderate stability under physiological conditions, which is crucial for its potential use in therapeutic applications.
Biological Activity and Applications: The compound has been extensively studied for its biological activity. Recent research highlights its ability to inhibit specific enzyme activities and modulate cellular signaling pathways. For instance, studies have demonstrated its potential as an inhibitor of kinases involved in cancer progression. Furthermore, its amino group allows for easy modification, enabling researchers to explore its utility as a scaffold for drug design.
Recent Research Findings: In a groundbreaking study published in 2023, (1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol was shown to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This finding underscores its potential as a lead compound for anti-cancer drug development. Moreover, computational modeling studies have revealed that the compound's bromine and chlorine substituents play a critical role in optimizing its pharmacokinetic profile.
Future Prospects: Given its unique properties and promising biological activity, (1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol holds significant potential in various therapeutic areas. Ongoing research is focused on optimizing its pharmacokinetics and exploring its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.
In conclusion, (1R)-3-amino-1-(5-bromo-2-chlorophenyl)propan-1 ol represents a valuable addition to the arsenal of tools available for drug discovery. Its stereochemical integrity, functional group diversity, and promising biological activity make it a compelling candidate for further investigation. As research continues to unfold, this compound is poised to make a significant impact on the development of novel therapeutic agents.
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